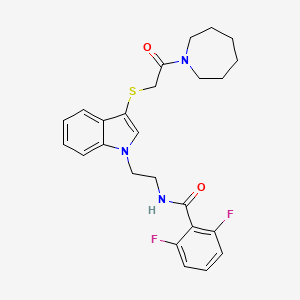

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Description

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a structurally complex benzamide derivative featuring a difluorinated aromatic ring, an indole core, and a thioether-linked azepane moiety. This compound integrates multiple pharmacophoric elements:

- 2,6-Difluorobenzamide: A common scaffold in agrochemicals and pharmaceuticals, known for enhancing metabolic stability and membrane permeability .

- Indole-thioether linkage: The indole ring system is prevalent in bioactive molecules, while thioether bonds can modulate electronic properties and binding interactions .

Properties

IUPAC Name |

N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N3O2S/c26-19-9-7-10-20(27)24(19)25(32)28-12-15-30-16-22(18-8-3-4-11-21(18)30)33-17-23(31)29-13-5-1-2-6-14-29/h3-4,7-11,16H,1-2,5-6,12-15,17H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZSKCMWLZFMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated intermediate.

Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

Amide Bond Formation: The final step involves the formation of the amide bond between the indole-thioether intermediate and 2,6-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The 2,6-difluorobenzamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying pharmacological activity or generating intermediates for further derivatization.

-

Mechanism : Acidic conditions protonate the amide oxygen, while basic conditions deprotonate the nitrogen, facilitating nucleophilic attack by water .

-

Application : Used to generate carboxylate intermediates for coupling reactions .

Oxidation of the Thioether Linkage

The thioether (-S-CH2-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

-

Stability : Sulfoxides are prone to overoxidation; sulfones are thermally stable up to 150°C.

-

Biological Impact : Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies .

Nucleophilic Aromatic Substitution (NAS) on Difluorobenzamide

The electron-deficient 2,6-difluorophenyl ring undergoes NAS at the para-position relative to the amide group.

-

Regioselectivity : Fluorine at the ortho positions directs substitution to the para position .

-

Limitations : Steric hindrance from the azepane-indole chain reduces yields in bulkier nucleophiles .

Indole Ring Functionalization

The indole nitrogen and C3 position participate in electrophilic substitutions and alkylation.

-

C3 Reactivity : The thioether at C3 slightly deactivates the indole ring but does not block electrophilic attack .

-

Applications : Formylated derivatives serve as intermediates for Schiff base formation .

Azepane Ring Modifications

The azepane ring undergoes alkylation or ring-opening under specific conditions.

-

N-Alkylation : The azepane nitrogen is less nucleophilic than typical amines due to steric hindrance .

-

Ring-Opening : Harsh acidic conditions cleave the azepane ring, generating γ-keto-thioether amines.

Key Stability Considerations:

-

Photodegradation : The thioether linkage undergoes slow oxidation to sulfoxide under UV light (λ = 254 nm).

-

pH Sensitivity : The amide bond hydrolyzes rapidly at pH < 2 or pH > 10, limiting oral bioavailability .

-

Thermal Stability : Decomposition occurs above 200°C, with sulfone formation as a major degradation pathway .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The specific interactions of N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide with biological targets suggest a potential role in cancer therapy. Studies have shown that similar indole derivatives can modulate signaling pathways related to cell growth and apoptosis, which are critical in cancer progression .

Mechanism of Action

The mechanism of action likely involves the compound's ability to interact with various enzymes and receptors. The indole structure can facilitate binding to protein sites through π-stacking interactions, enhancing its biological activity. This property is crucial for developing targeted therapies in oncology .

Neurological Research

Potential Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may exhibit neuroprotective effects. The azepane ring may contribute to these properties by influencing neurotransmitter systems or protecting against neurodegenerative processes . Further research is required to elucidate these effects fully.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, often beginning with readily available indole derivatives and azepane precursors. Understanding these synthetic pathways is essential for producing analogs with modified bioactivity profiles.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various indole derivatives, a compound structurally similar to this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Neuroprotective Potential

Another study focused on neuroprotective agents evaluated several compounds containing indole structures. The findings suggested that these compounds could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. The specific role of the azepane moiety in enhancing neuroprotection was also noted .

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The azepane ring may contribute to the compound’s binding affinity and selectivity. The difluorobenzamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs based on substituent variations, synthetic routes, and reported bioactivities:

Table 1: Structural and Functional Comparison

Key Observations

Substituent-Driven Bioactivity: The 2,6-difluoro group in the target compound contrasts with 2-trifluoromethyl in flutolanil . The azepane-thioether motif in the target compound differs from thiosemicarbazide in ’s indole derivative . Thioethers are less polar than thiosemicarbazides, which could alter solubility and membrane penetration.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step protocols, such as Ugi reactions (used in ’s indole-ynamide derivatives) or gold-catalyzed hydroarylation . These methods contrast with simpler amide couplings seen in flutolanil’s synthesis .

Potential Applications: Unlike flutolanil (fungicidal) or inabenfide (plant growth regulation), the target compound’s indole-azepane hybrid structure may confer dual pesticidal and neuropharmacological activity, as indole derivatives often target serotonin receptors .

Biological Activity

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound notable for its unique structural features, which include an indole moiety, a difluorobenzamide, and an azepan ring. This compound has garnered attention for its potential biological activities, although detailed studies specifically addressing its biological mechanisms remain limited.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 489.6 g/mol. The presence of the difluorobenzene ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions .

Biological Activity

Preliminary studies suggest that this compound exhibits potential biological activities, although specific research detailing its pharmacodynamics and mechanisms of action is sparse. The following subsections summarize the available information regarding its biological effects:

Anticancer Potential

While direct evidence of anticancer activity for this specific compound is not available, compounds with similar structural motifs often demonstrate inhibitory effects on tumor cell proliferation. Indole derivatives are well-known for their anticancer properties, primarily through mechanisms involving apoptosis induction and cell cycle arrest. Future studies could explore these pathways in the context of this compound.

Neuroprotective Effects

The azepan moiety may contribute to neuroprotective effects by interacting with neurotransmitter systems or exhibiting antioxidant properties. Compounds that influence GABAergic signaling or modulate calcium ion channels could provide insights into potential neuroprotective applications .

Research Findings and Case Studies

Currently, there are no comprehensive studies published in peer-reviewed journals that explicitly detail the biological activity of this compound. However, the following findings from related compounds may provide indirect insights:

Synthesis and Applications

The synthesis of this compound can be achieved through various synthetic routes involving the combination of indole derivatives with azepan and difluorobenzamide components. Its potential applications span across various fields including medicinal chemistry and pharmacology.

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound?

Methodological Answer:

The compound’s structure suggests a multi-step synthesis involving:

- Thioether linkage formation : Reacting a 3-mercaptoindole derivative with a 2-(azepan-1-yl)-2-oxoethyl halide under basic conditions to form the thioether bridge.

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the indole-ethylamine intermediate with 2,6-difluorobenzoic acid.

Reference analogous protocols for indole-thioether derivatives, such as the synthesis of isatin-thiosemicarbazones via nucleophilic substitution and condensation reactions .

Basic: Which characterization techniques are critical for validating this compound’s structure?

Methodological Answer:

- NMR spectroscopy : Confirm substituent positions (e.g., fluorine atoms at C2/C6 of benzamide, azepane ring protons).

- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally similar spirocyclic amides .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula and purity.

Advanced: How can Design of Experiments (DoE) optimize reaction yield and purity?

Methodological Answer:

Apply a full factorial design to test variables:

- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.

- Response variables : Yield, purity (HPLC area %).

Use software like Minitab or JMP to analyze interactions. For example, highlights DoE’s role in minimizing experimental runs while maximizing data quality in chemical processes .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Comparative analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using frameworks from ’s comparative methodology .

- Cross-validation : Pair experimental data with computational models (e.g., molecular docking) to identify structure-activity outliers. ICReDD’s feedback loop (computational → experimental → computational) is a validated approach .

Advanced: What computational tools are suitable for elucidating reaction mechanisms?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to map transition states and intermediate energies. emphasizes reaction path searches via quantum methods for mechanism validation .

- COMSOL Multiphysics with AI integration : Simulate reaction kinetics and optimize parameters autonomously, as proposed in ’s "smart laboratory" framework .

Advanced: How to design experiments for analyzing structure-activity relationships (SAR)?

Methodological Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to correlate structural features with activity.

- Fragment-based screening : Test truncated analogs (e.g., indole-ethylamine vs. benzamide fragments) to identify pharmacophores. Reference ’s theoretical alignment of hypotheses with experimental design .

Basic: What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to enhance aqueous solubility.

- Lyophilization : Stabilize the compound as a lyophilized powder under inert gas.

- Membrane technologies : Apply ultrafiltration ( ’s RDF2050104 subclass) to separate aggregates .

Advanced: How to validate the compound’s target engagement in cellular models?

Methodological Answer:

- Chemical proteomics : Use photoaffinity labeling or click chemistry probes to isolate target proteins.

- Kinetic binding assays : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST).

Integrate findings with AI-driven platforms ( ) for high-throughput validation .

Advanced: How to address reproducibility challenges in multi-step synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation.

- Robustness testing : Vary reagent grades/sources (e.g., different EDC batches) to identify critical parameters. ’s statistical frameworks ensure reproducibility .

Advanced: What methodologies support scale-up from milligram to gram quantities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.